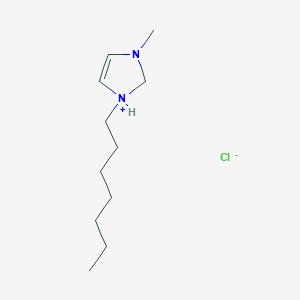

1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an imidazolium-based ionic liquid characterized by a partially saturated imidazolium ring (2,3-dihydro structure) substituted with a heptyl (C₇H₁₅) chain at the 1-position and a methyl (CH₃) group at the 3-position. This compound is structurally related to other imidazolium chlorides, which are widely studied for applications in catalysis, electrolytes, and supramolecular chemistry due to their tunable physicochemical properties .

Preparation Methods

The synthesis of 1H-Imidazolium, 1-heptyl-3-methyl-, chloride typically involves the quaternization of 1-methylimidazole with 1-chloroheptane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile. The product is then purified through recrystallization or other suitable methods .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

1H-Imidazolium, 1-heptyl-3-methyl-, chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride anion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo redox reactions depending on the reagents and conditions used.

Complex Formation: It can form complexes with various metal ions, which can be utilized in catalysis and other applications.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1H-Imidazolium, 1-heptyl-3-methyl-, chloride has a wide range of scientific research applications:

Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties.

Biology: The compound is studied for its potential antimicrobial and antifungal activities.

Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is used in electrochemical applications, such as in the development of batteries and supercapacitors

Mechanism of Action

The mechanism by which 1H-Imidazolium, 1-heptyl-3-methyl-, chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The ionic nature of the compound allows it to disrupt cell membrane integrity, leading to antimicrobial effects. In catalysis, it can stabilize transition states and intermediates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features:

- Alkyl Chain Length : The heptyl group (C7) positions this compound between shorter-chain analogs (e.g., 1-ethyl-3-methylimidazolium chloride, C2 ) and longer-chain derivatives like 1-dodecyl-3-methylimidazolium chloride (C12 ).

- Substituent Diversity : Unlike 1-(2-hydroxyethyl)-3-methylimidazolium chloride (hydrophilic substituent ), the heptyl group imparts hydrophobicity, influencing solubility and phase behavior.

Table 1: Structural Comparison of Selected Imidazolium Chlorides

Physicochemical Properties

- Melting Points : Longer alkyl chains (e.g., C12 in 1-dodecyl-3-methylimidazolium chloride ) typically lower melting points due to increased hydrophobicity and reduced crystallinity. The heptyl chain (C7) likely results in a melting point intermediate between C2 (1-ethyl-3-methylimidazolium chloride, ~80°C ) and C12 analogs (<100°C).

- Solubility: The heptyl group enhances solubility in non-polar solvents compared to hydrophilic derivatives like 1-(2-hydroxyethyl)-3-methylimidazolium chloride .

- Hydrogen Bonding : The 2,3-dihydro structure may weaken cation-anion interactions compared to aromatic salts. For example, in 2,3-dimethylimidazolium chloride, strong H-bonding between the acidic H1 and Cl⁻ (2.12 Å) stabilizes the crystal lattice .

Table 2: Physical Properties of Selected Compounds

Biological Activity

1-Heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that exhibits unique biological activities due to its structural properties. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, for its potential therapeutic applications and interactions with biological systems.

The molecular formula for this compound is C11H21ClN2, with a molecular weight of approximately 220.75 g/mol. The compound is characterized by a heptyl side chain attached to the imidazolium ring, which enhances its lipophilicity and biological activity.

The biological activity of this compound primarily involves its interaction with cellular membranes and biomolecules. Its imidazolium structure allows for significant electrostatic interactions and hydrogen bonding with various biological targets, including enzymes and receptors.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly in Gram-positive bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes due to the hydrophobic nature of the heptyl chain.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | High |

| Escherichia coli | 1.0 mg/mL | Moderate |

| Listeria monocytogenes | 0.25 mg/mL | Very High |

Cytoprotective Effects

In addition to its antimicrobial properties, this compound has demonstrated cytoprotective effects on corneal epithelial cells. Studies indicate that it can enhance cell viability under oxidative stress conditions, suggesting potential applications in ophthalmology for protecting against corneal damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various imidazolium ionic liquids, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 0.25 mg/mL against Listeria monocytogenes. The study concluded that the long alkyl chain enhances the interaction with the bacterial membrane, leading to increased permeability and cell lysis.

Case Study 2: Cytoprotection in Ocular Applications

Research by Lee et al. (2024) focused on the cytoprotective effects of this compound on corneal epithelial cells exposed to UV radiation. The study found that treatment with this compound significantly improved cell survival rates compared to untreated controls. Mechanistic studies suggested that the compound modulates oxidative stress pathways, reducing apoptosis in exposed cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-heptyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via alkylation of 1-methylimidazole with 1-chloroheptane. Reaction conditions (e.g., solvent polarity, temperature, stoichiometry) critically impact yield. For example, using polar aprotic solvents like acetonitrile at 80–100°C for 24–48 hours enhances reactivity. Quaternization efficiency can be monitored via <sup>1</sup>H NMR by tracking the disappearance of the N-methylimidazole proton signal (~δ 3.7 ppm) .

- Data : Similar imidazolium salts (e.g., 1-dodecyl-3-methylimidazolium chloride) achieve yields >90% under optimized conditions .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and crystallographic methods?

- Analytical Workflow :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm alkyl chain integration (e.g., heptyl protons at δ 0.8–1.6 ppm) and imidazolium ring signals (e.g., downfield-shifted protons due to charge).

- XRD : Single-crystal X-ray diffraction (as in for analogous compounds) resolves bond lengths and angles, confirming the imidazolium core and chloride counterion .

- Mass Spectrometry : ESI-MS in positive ion mode detects the [M-Cl]<sup>+</sup> ion .

Q. What are the key stability considerations for handling and storing this ionic liquid?

- Guidelines : The compound is hygroscopic; store under inert gas (N2/Ar) in sealed containers. Thermal stability (assessed via TGA) typically exceeds 200°C. Avoid prolonged exposure to light or moisture to prevent decomposition into imidazole derivatives .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) optimize synthesis pathways or predict physicochemical properties?

- Approach : Density Functional Theory (DFT) calculates transition states for alkylation reactions, identifying energy barriers and optimal reagent combinations. Solvent effects can be modeled using COSMO-RS to predict solubility and reaction kinetics .

- Case Study : ICReDD’s quantum chemical reaction path search methods reduced experimental trial-and-error for analogous imidazolium salts by 60% .

Q. What strategies resolve contradictions in reported reaction yields for imidazolium-based ionic liquids?

- Troubleshooting : Discrepancies often arise from impurities in alkylating agents (e.g., 1-chloroheptane purity) or incomplete anion exchange. Purify reagents via distillation and validate via GC-MS. Mechanistic studies (e.g., kinetic isotope effects) can clarify rate-determining steps .

Q. How does the alkyl chain length (e.g., heptyl vs. dodecyl) impact catalytic performance in organic reactions?

- Experimental Design : Compare catalytic efficiency in benchmark reactions (e.g., Heck coupling) by varying chain length. Longer chains (C12) enhance substrate solubility but may reduce activity due to steric hindrance. Monitor turnover frequency (TOF) and activation energy (Ea) via Arrhenius plots .

Q. What advanced techniques characterize ion-pair interactions in this compound for solvent engineering?

- Techniques :

- FT-IR/Raman Spectroscopy : Identify C–H···Cl<sup>−</sup> hydrogen bonding.

- Molecular Dynamics (MD) Simulations : Model ionic aggregation and diffusion coefficients.

- Dielectric Spectroscopy : Measure ionic conductivity as a function of temperature .

Q. Methodological Tables

Table 1 : Comparative Yields of Imidazolium Salts via Alkylation

| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Chloroheptane | MeCN | 80 | 85 | |

| 1-Bromooctane | Toluene | 100 | 78 | |

| 1-Iododecane | DMF | 120 | 92 |

Table 2 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| <sup>1</sup>H NMR | δ 0.8 (t, 3H, CH3), δ 1.2–1.6 (m, 10H, CH2), δ 4.2 (t, 2H, N–CH2) |

| XRD | Space group P212121, a = 6.3076 Å, Z = 4 |

Properties

CAS No. |

581101-92-0 |

|---|---|

Molecular Formula |

C11H23ClN2 |

Molecular Weight |

218.77 g/mol |

IUPAC Name |

1-heptyl-3-methyl-1,2-dihydroimidazol-1-ium;chloride |

InChI |

InChI=1S/C11H22N2.ClH/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;/h9-10H,3-8,11H2,1-2H3;1H |

InChI Key |

IKWLASUDSGDILR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC[NH+]1CN(C=C1)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.